molecular formula C18H16O6 B161676 isocudraniaxanthone A CAS No. 197447-26-0

isocudraniaxanthone A

Cat. No. B161676
M. Wt: 328.3 g/mol
InChI Key: GXZSMOZDSUSQHH-UHFFFAOYSA-N
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Description

Isocudraniaxanthone A is a xanthone that can be isolated from the roots of Maclura cochinchinensis . It has a molecular formula of C18H16O6 and a molecular weight of 328.32 g/mol . It is a type of compound known as xanthones .


Synthesis Analysis

Isocudraniaxanthone A is not synthesized but is isolated from natural sources. Specifically, it is extracted from the roots of Maclura cochinchinensis .


Molecular Structure Analysis

The molecular structure of Isocudraniaxanthone A is represented by the formula C18H16O6 . The SMILES representation of its structure is O=C1C2=C (OC3=C1C=CC (O)=C3O)C (C © ©C=C)=C (O)C=C2O .


Physical And Chemical Properties Analysis

Isocudraniaxanthone A is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Chemical Constituents and Isolation

Isocudraniaxanthone A, along with other prenylated xanthones, has been identified as a chemical constituent in various plants like Cudrania cochinchinensis and Cudrania tricuspidata. These compounds are isolated using methods like silica gel column chromatography and their structures are elucidated through spectral data analysis (Liu, Wei, Zhou, Gan, & Liu, 2013).

Hepatoprotective Effects

Isocudraniaxanthone A has shown significant hepatoprotective effects. Studies have demonstrated its activity against cytotoxicity in human liver-derived cells, suggesting potential applications in protecting liver health (Tian, Kim, Cui, & Kim, 2005).

Anticancer Properties

Research indicates that isocudraniaxanthone A exhibits anticancer properties. For example, its ability to inhibit the growth and induce apoptosis in oral cancer cells has been observed, highlighting its potential as a therapeutic agent in cancer treatment (Shin, Lee, Kang, Auh, Lee, Kim, & Kim, 2014).

Neuroprotective Effects

Isocudraniaxanthone A has been studied for its neuroprotective effects. It inhibits neuroinflammation in microglia by suppressing the expression of inflammatory mediators and pathways, suggesting a role in treating neurodegenerative diseases (Yoon, Kim, Quang, Seo, Kang, Lee, Oh, & Kim, 2016).

Antibacterial Activity

The compound also exhibits antibacterial properties. Isocudraniaxanthone A has been found effective against pathogenic microorganisms, indicating its potential application in addressing bacterial infections (Kim, Hur, & Sohn, 2008).

properties

IUPAC Name

1,3,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-4-18(2,3)13-11(21)7-10(20)12-14(22)8-5-6-9(19)15(23)16(8)24-17(12)13/h4-7,19-21,23H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZSMOZDSUSQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isocudraniaxanthone A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
35
Citations
YH Jo, SB Kim, Q Liu, BY Hwang… - Archiv der …, 2017 - Wiley Online Library
Investigation of the CH 2 Cl 2 and EtOAc‐soluble fractions of the roots of Cudrania tricuspidata afforded 31 compounds. The structures of the isolated compounds were determined on …
Number of citations: 15 onlinelibrary.wiley.com
LMM Vieira, A Kijjoa - Current medicinal chemistry, 2005 - ingentaconnect.com
A literature survey covering the report of naturally occurring xanthones from January 2000 to December 2004, with 219 references, is presented in this review. Among 515 xanthones …
Number of citations: 220 www.ingentaconnect.com
YH Jo, B Shin, Q Liu, KY Lee, DC Oh… - Journal of natural …, 2014 - ACS Publications
Four new prenylated xanthones, cudracuspixanthones A–D (1–4), two new prenylated benzophenones, cudracuspiphenones A (5) and B (6), and 11 known xanthones (7–17) were …
Number of citations: 27 pubs.acs.org
AE Hay, JJ Hélesbeux, O Duval, M Labaïed, P Grellier… - Life sciences, 2004 - Elsevier
The antimalarial activity of 22 xanthones against chloroquino-resistant strains of Plasmodium falciparum was evaluated. Natural caloxanthone C (1), demethylcalabaxanthone (2), …
Number of citations: 180 www.sciencedirect.com
AE Hay, MC Aumond, S Mallet… - Journal of Natural …, 2004 - ACS Publications
… Isocudraniaxanthone A (6) and compound 2 showed the best values, with activities similar to that of BHA. This result is in accordance with the former observation that free-radical-…
Number of citations: 121 pubs.acs.org
M KoBAYASHI, T Mahmud, N Yoshioka… - Chemical and …, 1997 - jstage.jst.go.jp
… Work—up of the AcOEt extract in a usual manner gave isocudraniaxanthone A tetraacetate (7a, 1.5 mg). 7a: A yellow powder. IR Vmax (KBr)cm'1: 1780, 1660, 1600, 1460. …
Number of citations: 57 www.jstage.jst.go.jp
HR El-Seedi, H Ibrahim, N Yosri… - Current Medicinal …, 2023 - ingentaconnect.com
Xanthones are widely distributed polyphenols, present commonly in higher plants; Garcinia, Calophyllum, Hypericum, Platonia, Mangifera, Gentiana and Swertia. Xanthone tricyclic …
Number of citations: 4 www.ingentaconnect.com
Y Duan, Y Dai, G Wang, H Chen, H Gao… - Chemical and …, 2011 - jstage.jst.go.jp
Chart 1. Structures of Compounds 1—10 was confirmed by the HMBC correlation of H-1/C-7. Acid hydrolysis and gas chromatographic analysis showed the presence of a glucose …
Number of citations: 26 www.jstage.jst.go.jp
M KoBAYAsrn, T MAHMUD, N YosmoKA, H SHIBUYA - 1997 - jlc.jst.go.jp
… Work-up of the AcOEt extract in a usual manner gave isocudraniaxanthone A tetraacetate (7a, 1.5 mg). 7a: A yellow powder. IR vHm (KBr)cm'1: 1780, 1660, 1600, 1460. …
Number of citations: 0 jlc.jst.go.jp
NT Son - Letters in Organic Chemistry, 2020 - ingentaconnect.com
The tropical plant C. formosum ssp. pruniflorum belongs to family Clusiaceae, which is native to Southeast Asia countries. Phytochemical investigations on this plant showed interesting …
Number of citations: 13 www.ingentaconnect.com

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